tert-butyl 2-(1H-pyrazol-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(1H-pyrazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)6-7-4-5-10-11-7/h4-5H,6H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWCANWQEWYHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1503584-81-3 | |
| Record name | tert-butyl 2-(1H-pyrazol-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 2 1h Pyrazol 3 Yl Acetate and Analogous Pyrazole Esters
Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction
The synthesis of the pyrazole core is a well-established area of heterocyclic chemistry. The primary methods involve the formation of the five-membered ring by combining a three-carbon component with a hydrazine-based two-nitrogen component.
Cyclocondensation Reactions
Cyclocondensation reactions are the most traditional and widely employed methods for pyrazole synthesis. These reactions involve the condensation of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species, followed by cyclization and dehydration to form the aromatic pyrazole ring.
The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry. nih.gov It involves the acid-catalyzed reaction between a 1,3-dicarbonyl compound and a hydrazine. jk-sci.comslideshare.net The mechanism proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration. rsc.orgslideshare.net
A significant challenge in the Knorr synthesis, when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity, as two isomeric pyrazole products can be formed. beilstein-journals.org The regiochemical outcome is influenced by the differing reactivity of the two carbonyl groups and the nature of the substituents on both the dicarbonyl compound and the hydrazine. rsc.org For instance, in the reaction of a β-keto ester like ethyl acetoacetate (B1235776) with phenylhydrazine (B124118), the more electrophilic ketone carbonyl is preferentially attacked by the more nucleophilic nitrogen of the hydrazine, leading to a specific regioisomer. rsc.org
To broaden the scope and efficiency of the Knorr synthesis, multicomponent variations have been developed where the 1,3-dicarbonyl compound is generated in situ. One such approach involves the acylation of ketone enolates with acid chlorides, followed by the addition of hydrazine without isolating the intermediate dicarbonyl. beilstein-journals.orgnih.gov
Table 1: Examples of Knorr-Type Synthesis of Pyrazoles
| 1,3-Dicarbonyl Precursor | Hydrazine | Product | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Edaravone (a pyrazolone) | - | rsc.org |
| 2,4-Pentanedione | Hydrazine hydrate (B1144303) | 3,5-Dimethylpyrazole | - | beilstein-journals.org |
| In situ generated 1,3-diketone | Hydrazine | 3,4,5-Substituted pyrazole | Good to excellent | beilstein-journals.orgnih.gov |
| β-Ketoesters/β-ketoamides | Methylhydrazine/Ethyl formate | 1,3,4-Substituted pyrazoles | - | beilstein-journals.org |
Another classical route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, enones, and enals. researchgate.net This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond to form a hydrazone intermediate, which then cyclizes. The initial product is a pyrazoline, a five-membered heterocyclic ring with one double bond. nih.gov
To obtain the aromatic pyrazole, the intermediate pyrazoline must be oxidized. nih.gov This can be achieved in situ or in a separate step using various oxidizing agents. nih.gov In some cases, if the α,β-unsaturated system contains a good leaving group at the β-position, elimination occurs spontaneously after cyclization to directly afford the pyrazole without the need for an external oxidant. beilstein-journals.org Similarly, using a derivative like tosylhydrazine can also lead directly to the pyrazole through elimination of the tosyl group. beilstein-journals.org
Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Ketones
| α,β-Unsaturated Ketone | Hydrazine Derivative | Oxidation Conditions | Product | Yield (%) | Reference |
| Chalcones (general) | Hydrazine | In situ oxidation | 3,5-Diaryl-1H-pyrazoles | Good | nih.gov |
| β-Arylchalcones | Hydrazine hydrate | Dehydration of pyrazoline intermediate | 3,5-Diaryl-1H-pyrazoles | - | nih.gov |
| α,β-Ethylenic ketones | p-(4-(tert-butyl)phenyl)hydrazine | In situ oxidation | 1,3,5-Trisubstituted pyrazole | - | nih.gov |
| Chalcones | Phenyl hydrazine hydrochloride | 3+2 annulation | Thiophene-substituted pyrazoles | - | nih.gov |
Hydrazones themselves can serve as key precursors for the construction of the pyrazole ring. Various strategies have been developed that utilize the reactivity of hydrazones. One common method involves the reaction of hydrazones with a suitable C2 or C3 synthon. For example, a visible-light-catalyzed tandem reaction of hydrazones and α-bromo ketones provides 1,3,5-trisubstituted pyrazoles in good to excellent yields. organic-chemistry.org
Another powerful approach is the base-mediated reaction of hydrazones with nitroolefins, which offers a novel route to 1,3,4-trisubstituted pyrazoles. nih.gov A particularly relevant method for the synthesis of pyrazole esters is the one-pot cyclization of hydrazone dianions with diethyl oxalate, which directly yields pyrazole-3-carboxylates. nih.gov Additionally, a versatile one-pot, two-component method involves reacting hydrazones of aryl aldehydes with substituted acetophenones in the presence of an iodine catalyst to form 3,5-diarylpyrazoles. acs.org
Table 3: Pyrazole Synthesis from Hydrazone Precursors
| Hydrazone | Reaction Partner | Key Conditions | Product Type | Yield (%) | Reference |
| Hydrazone dianions | Diethyl oxalate | One-pot cyclization | Pyrazole-3-carboxylates | 53 | nih.gov |
| Aryl aldehyde hydrazones | Substituted acetophenones | I₂/HCl/DMSO in EtOH | 3,5-Diarylpyrazoles | Good to excellent | acs.org |
| Conjugated hydrazones | Self-condensation | MsOH in CH₂Cl₂ | Pyrazole esters | 63-84 | doi.org |
| Hydrazones | α-Bromo ketones | Visible light catalysis | 1,3,5-Trisubstituted pyrazoles | Good to excellent | organic-chemistry.org |
| N-Tosyl hydrazones | Bromovinyl acetals | 1,3-Dipolar cycloaddition | 3,5-Disubstituted pyrazoles | Up to 92 | nih.gov |
[3+2] Cycloaddition Strategies
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful and highly convergent methods for constructing five-membered rings, including pyrazoles. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
Nitrilimines are highly reactive 1,3-dipoles that are exceptionally useful for the synthesis of pyrazole and pyrazoline derivatives. sci-hub.se They are typically generated in situ, often from the dehydrohalogenation of hydrazonoyl halides in the presence of a base. sci-hub.se The transiently formed nitrilimine then readily undergoes a [3+2] cycloaddition with a dipolarophile.
When an alkyne is used as the dipolarophile, the cycloaddition directly yields a pyrazole. sci-hub.se If an alkene is used, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole if desired. researchgate.net This methodology is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the nitrilimine precursor and the dipolarophile. The reaction is generally regioselective and can be incorporated into multicomponent sequences for increased synthetic efficiency. beilstein-journals.org
Table 4: Examples of [3+2] Cycloaddition for Pyrazole/Pyrazoline Synthesis
| Nitrilimine Precursor (Hydrazonyl Chloride) | Dipolarophile | Product Type | Yield (%) | Reference |
| General hydrazonyl chlorides | Alkenes/Alkynes | Pyrazolines/Pyrazoles | - | sci-hub.se |
| In situ generated nitrilimines | Enamides | Functionalized pyrazolines | Up to 96 | researchgate.net |
| In situ generated nitrilimines | Enones | trans-5-Acyl-pyrazolines | - | researchgate.net |
| Trifluoroacetonitrile imines (in situ) | Enones | 5-Acyl-pyrazolines | - | researchgate.net |
| Diarylnitrilimines | 2-Aryl-1-cyano-1-nitroethenes | Δ²-Pyrazolines | - | mdpi.com |
Diazo Compound Cycloadditions with Enones and Alkynoates
The [3+2] cycloaddition reaction between diazo compounds and unsaturated systems like enones and alkynoates is a powerful and widely utilized method for the synthesis of pyrazoles. This approach is particularly relevant for the synthesis of pyrazole esters when a diazoester, such as tert-butyl diazoacetate, is employed as the 1,3-dipole. The reaction typically proceeds with high regioselectivity, which is crucial for accessing specific substitution patterns on the pyrazole ring.
In a typical reaction, the diazo compound reacts with an alkyne or an enone to form a pyrazoline intermediate, which then aromatizes to the corresponding pyrazole. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the substituents on both the diazo compound and the dipolarophile. For instance, the reaction of an α-diazoester with a terminal alkyne generally yields a mixture of regioisomeric pyrazoles, with the major product often depending on the specific reaction conditions and the nature of the substituents.
Recent research has focused on developing catalyst-free cycloadditions, which offer a greener and more sustainable approach to pyrazole synthesis. These reactions are often carried out under thermal conditions, sometimes in solvent-free environments, leading to high yields of the desired pyrazole products without the need for extensive purification. mdpi.com The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by simply varying the diazo compound and the alkyne or enone partner. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Yield (%) | Reference |
| α-diazoester | Electron-deficient terminal olefin | Oxone, CTAB | 3,5-substituted pyrazole | Moderate to excellent | mdpi.com |
| Diazo compound (from N-tosylhydrazone) | Unactivated bromovinyl acetal | In situ generation | 3,5-disubstituted pyrazole | Cost-effective access | organic-chemistry.org |
| Diazo compound | Alkyne | Heating, solvent-free | Pyrazole | High | rsc.org |
CTAB: Cetyltrimethylammonium bromide
Desulfonylative Cycloadditions
Desulfonylative cycloadditions have emerged as a novel and efficient strategy for the synthesis of pyrazole derivatives. This method typically involves the reaction of allylic carbonates with arylazosulfones in the presence of a phosphine (B1218219) catalyst, such as tri-n-butylphosphine (nBu3P). The reaction proceeds via a [3+2] cycloaddition pathway, where the sulfonyl group acts as a leaving group, leading to the formation of the pyrazole ring.
The mechanism of this transformation is believed to involve the initial formation of a phosphorus ylide from the allylic carbonate and the phosphine catalyst. This ylide then undergoes a γ-addition to the arylazosulfone, followed by an intramolecular nucleophilic attack and subsequent desulfonylation to afford the pyrazole product. This methodology offers a mild and direct route to polysubstituted pyrazoles and is compatible with a range of functional groups. organic-chemistry.org The choice of solvent and catalyst is crucial for the efficiency of the reaction, with dichloromethane (B109758) often being the solvent of choice and tri-n-butylphosphine proving to be a highly effective catalyst. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Reference |
| Allylic carbonate | Arylazosulfone | nBu3P | CH2Cl2 | Pyrazole derivative | Very good | organic-chemistry.org |
Catalytic Advancements in Pyrazole Ester Synthesis
The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrazole synthesis is no exception. Catalytic methods offer high efficiency, selectivity, and functional group tolerance, making them invaluable tools for the construction of highly substituted pyrazole esters.
Transition Metal-Catalyzed Coupling Reactions
A variety of transition metals, including palladium, copper, and ruthenium, have been successfully employed to catalyze the formation of pyrazole rings through various coupling and cyclization strategies. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds, leading to the construction of the pyrazole core with precise control over the substitution pattern.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the synthesis of functionalized pyrazoles. This reaction typically involves the coupling of a pyrazole derivative bearing a halide or triflate group with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology is highly versatile and allows for the introduction of a wide range of substituents onto the pyrazole ring.
For the synthesis of pyrazole-3-acetic acid esters, a strategy could involve the coupling of a 3-halopyrazole with a suitable boronic ester containing the acetate (B1210297) moiety. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, and base. Recent advancements have focused on the development of highly active and stable palladium catalysts that can facilitate the coupling of even challenging substrates under mild reaction conditions. nih.gov The use of bulky, electron-rich phosphine ligands has been shown to be particularly effective in promoting these transformations. rsc.org
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 3-Chloroindazole | Phenylboronic acid | Pd catalyst with SPhos or XPhos ligand | 3-Phenylindazole | High | nih.gov |
| Bromoarylamides | Arylboronic acid | Pd2(dba)3, Chiral-bridged biphenyl (B1667301) monophosphine ligand | Chiral biaryl compounds | Up to 99 | beilstein-journals.org |
| 3-(Trifluoromethyl)-pyrazolylboronic esters | (Hetero)aryl bromides/chlorides | Pd(PPh3)2Cl2 | Heterobiaryl pyrazoles | Good to excellent |
Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium catalysis for the synthesis of pyrazoles. Copper-mediated reactions offer a broad scope and are often carried out under mild conditions. One common approach involves the condensation of 1,3-dicarbonyl compounds with hydrazines, a reaction that can be efficiently catalyzed by copper salts such as copper nitrate. organic-chemistry.org This method allows for the synthesis of a variety of substituted pyrazoles at room temperature and in short reaction times. organic-chemistry.org
Copper catalysts have also been employed in oxidative cyclization reactions. For instance, the reaction of 2,3-allenoates or 2-alkynoates with amines and nitriles in the presence of a copper catalyst can afford fully substituted pyrazoles. dntb.gov.ua These multi-component reactions are highly atom-economical and provide access to a diverse range of pyrazole derivatives. The regioselectivity of these copper-mediated reactions is often excellent, providing a reliable route to specific pyrazole isomers. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine | Pentane-2,4-dione | Cu(NO3)2·3H2O (10 mol%) | CH3CN, 1 hour, RT | Substituted pyrazole | High | organic-chemistry.org |
| Chalcone | p-((t-butyl)phenyl)hydrazine | Cu(OTf)2 | [BMIM-PF6], 20 mol% | 1,3,5-triarylpyrazole | 82 | nih.gov |
RT: Room Temperature; [BMIM-PF6]: 1-butyl-3-methylimidazolium hexafluorophosphate
Ruthenium catalysis has gained prominence in recent years for its ability to mediate a variety of organic transformations, including the synthesis of heterocyclic compounds. Ruthenium(II) complexes have been shown to be effective catalysts for the oxidative C-N coupling reactions, which can be utilized for the construction of the pyrazole ring.
One notable example is the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines, catalyzed by a Ru3(CO)12/NHC-phosphine-phosphine ligand system. acs.org This reaction proceeds via the in-situ formation of an α,β-unsaturated carbonyl intermediate from the allylic alcohol, which then undergoes condensation and cyclization with the hydrazine to form a pyrazoline, and subsequently the pyrazole. This method is highly atom-economical and environmentally friendly, as it produces only water and hydrogen gas as byproducts. acs.org Ruthenium catalysts have also been employed in oxidative annulations of alkynes by acrylamides to furnish 2-pyridones, showcasing the versatility of ruthenium in C-H/N-H bond functionalizations. acs.org
| Reactant 1 | Reactant 2 | Catalyst System | Byproducts | Product | Yield (%) | Reference |
| Allylic alcohol | Hydrazine | Ru3(CO)12/NHC-phosphine-phosphine ligand | H2, H2O | 2-Pyrazoline | Up to 95 | acs.org |
Silver and Platinum-Catalyzed Transformations
Silver and platinum catalysts have emerged as powerful tools in the synthesis of complex heterocyclic frameworks, including pyrazoles. While direct silver- or platinum-catalyzed synthesis of tert-butyl 2-(1H-pyrazol-3-yl)acetate is not extensively documented, related transformations highlight the potential of these metals.
Silver(I) triflate (AgOTf) has been effectively used in post-Ugi assembly reactions to create fused pyrazole systems like pyrazolodiazepines. researchgate.netnih.govnih.gov This involves a silver-catalyzed intramolecular heteroannulation of pyrazole-tethered propargylamides. researchgate.netnih.govnih.gov Although this specific reaction leads to a fused system, the underlying principle of silver-catalyzed activation of alkynes for nucleophilic attack by a pyrazole nitrogen is a key concept that could be adapted for the synthesis of pyrazole-3-acetic acid derivatives from appropriate acyclic precursors.
Platinum catalysts have demonstrated high efficiency in the nih.govnih.gov sigmatropic rearrangement and cyclization cascade of N-propargylhydrazones to yield highly functionalized pyrazoles. This methodology offers a versatile route to various substituted pyrazoles. researchgate.net
Table 1: Examples of Silver and Platinum-Catalyzed Synthesis of Pyrazole Derivatives
| Catalyst | Reactants | Product Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| AgOTf (20 mol%) | Pyrazole-tethered propargylamides | Pyrazolo[1,5-a] researchgate.netdergipark.org.trdiazepines | Dioxane, 90 °C, 7 h | 84-96 | nih.gov |
Iron-Catalyzed Approaches
Iron catalysis offers a more economical and environmentally benign alternative to precious metal catalysis. Iron(III) chloride (FeCl3) has been shown to effectively promote the synthesis of pyrazolopyridines from 5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and β-enaminoketones. nih.govnih.gov The reaction proceeds through a condensation and subsequent intramolecular aldol-type reaction. nih.govnih.gov While this example leads to a fused heterocyclic system, the ability of FeCl3 to catalyze key bond-forming steps in pyrazole chemistry is significant.
Another notable iron-catalyzed method involves the nucleophilic substitution of tertiary propargylic alcohols with p-toluenesulfonyl hydrazide, followed by an iodine-mediated cyclization to produce iodo-3H-pyrazoles. researchgate.net This demonstrates the utility of iron catalysts in activating substrates for pyrazole ring formation.
Table 2: Iron-Catalyzed Synthesis of Pyrazole Derivatives
| Catalyst | Reactants | Product Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| FeCl |
5-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, β-enaminoketones | Pyrazolo[3,4-b]pyridines | Toluene (B28343), reflux | High | nih.govnih.gov |
Organocatalytic and Metal-Free Protocols
The development of organocatalytic and metal-free synthetic methods aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive metals.
A metal-free approach for the synthesis of pyrazoles involves the reaction of hydrazones with acetylenic esters. researchgate.net This method has been used to create a library of pyrazole derivatives with diverse functional groups.
Organocatalysis, using small organic molecules like chiral primary amines, has been successfully applied to the enantioselective synthesis of pyrazole-containing heterocycles such as dihydropyrano[2,3-c]pyrazoles. rsc.orgbeilstein-journals.org These reactions often proceed via cascade or domino pathways, offering high atom economy and stereocontrol. rsc.org
Table 3: Organocatalytic and Metal-Free Synthesis of Pyrazole Derivatives
| Catalyst/Condition | Reactants | Product Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Metal-Free | Hydrazones, Acetylenic esters | Pyrazoles and Chromenopyrazoles | Not specified | Moderate to good | researchgate.net |
Modern Synthetic Techniques and Sustainable Chemistry in Pyrazole Synthesis
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly reduce reaction times and often improve yields. The synthesis of various pyrazole derivatives has been successfully achieved using this technology. For instance, pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles have been synthesized from β-chlorovinylaldehydes and hydrazines under microwave irradiation using p-toluenesulfonic acid as a catalyst in solvent-free conditions. researchgate.net
Microwave-assisted synthesis of pyrazole derivatives from chalcones and hydrazine hydrate in the presence of acetic acid in ethanol (B145695) has also been reported, demonstrating the versatility of this technique for constructing the pyrazole core.
Table 4: Microwave-Assisted Synthesis of Pyrazole Derivatives
| Reactants | Catalyst/Conditions | Product Type | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-chlorovinylaldehydes, Hydrazine hydrate/Phenylhydrazine | p-TsOH, Solvent-free, MW | Pyrazolo[3,4-b]quinolines, Pyrazolo[3,4-c]pyrazoles | Not specified | Not specified | researchgate.net |
| Chalcones, Hydrazine hydrate | Acetic acid, Ethanol, MW | Pyrazole derivatives | Not specified | Not specified |
Ultrasound and Mechanochemical Methods
Ultrasound irradiation and mechanochemistry represent alternative energy inputs that can promote chemical reactions under milder and often more environmentally friendly conditions.
Ultrasound has been employed for the synthesis of 1,3,5-triaryl-2-pyrazolines from chalcones and phenylhydrazine hydrochloride in an acetic acid aqueous solution, leading to high yields in a short reaction time at room temperature. nih.gov This method highlights the ability of ultrasound to accelerate reactions in aqueous media. nih.gov
Mechanochemical synthesis, which involves grinding solid reactants together, has been utilized for the solvent-free preparation of pyrazole derivatives. For example, trifluoromethylated and non-fluorinated polysubstituted pyrazoles have been synthesized in a two-step mechanochemical process starting from chalcones and hydrazonoyl halides. mdpi.com This protocol involves a [3+2]-cycloaddition followed by oxidation. mdpi.com
Table 5: Ultrasound and Mechanochemical Synthesis of Pyrazole Derivatives
| Method | Reactants | Conditions | Product Type | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Ultrasound | Chalcones, Phenylhydrazine hydrochloride | Sodium acetate-acetic acid aqueous solution, rt | 1,3,5-triaryl-2-pyrazolines | 1.5–2 h | 83–96 | nih.gov |
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal of green chemistry. Several synthetic routes to pyrazoles have been developed under solvent-free conditions.
A notable example is the one-pot synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles from β-chlorovinylaldehydes and hydrazines using p-toluenesulfonic acid as a catalyst under microwave irradiation without any solvent. researchgate.net Another approach involves the Boc-protection of hydrazines by stirring the substrate in molten di-(tert-butyl)dicarbonate without a solvent, which is a relevant transformation for preparing precursors for pyrazole synthesis. deepdyve.com
Furthermore, the condensation reaction of ethyl acetoacetate, aryl aldehydes, malononitrile, and phenylhydrazine can be carried out under solvent-free conditions in the presence of a magnetic nanocomposite catalyst to yield pyrano[c-2,3]pyrazoles. ijpsr.com
Table 6: Solvent-Free Synthesis of Pyrazole Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| β-chlorovinylaldehydes, Hydrazine hydrate/Phenylhydrazine | p-TsOH, MW | Pyrazolo[3,4-b]quinolines, Pyrazolo[3,4-c]pyrazoles | researchgate.net |
| Hydrazines/Amines, di-(tert-butyl)dicarbonate | Molten, No catalyst | Boc-protected hydrazines/amines | deepdyve.com |
One-Pot and Cascade Reaction Sequences
A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. researchgate.net For instance, the reaction of a β-keto ester with hydrazine can directly lead to a pyrazolone, which can then be further functionalized. Cascade reactions, where the product of one reaction triggers the next, have also been developed. An example is the palladium-catalyzed Sonogashira coupling followed by a cyclization to form the pyrazole ring in a single operation. rsc.org
Multicomponent reactions (MCRs) represent another powerful one-pot strategy. The synthesis of multisubstituted 5-amino pyrazoles has been achieved through a three-component condensation of phenyl hydrazines, aldehydes, and malononitrile. rsc.org Similarly, an iodine-mediated cascade reaction involving phenylhydrazine hydrochloride, 3-aminocrotononitrile, and various thiols can produce amino pyrazole thioether derivatives without the need for metal catalysts or solvents. rsc.orgacs.org These methods highlight the trend towards more environmentally benign and atom-economical synthetic routes. acs.org
| Reaction Type | Starting Materials | Key Features | Product Type |
| Sonogashira Coupling/Cyclization | N-propargyl sulfonylhydrazones, aryl/vinyl halides | Pd(II)/Cu(I) catalyzed, one-step operation | Substituted pyrazoles |
| Three-Component Condensation | Phenyl hydrazines, aldehydes, malononitrile | Water-soluble catalyst (NaPTS), rapid reaction | Multisubstituted 5-amino pyrazoles |
| Iodine-Mediated Cascade | Phenylhydrazine hydrochloride, 3-aminocrotononitrile, thiols | Metal- and solvent-free, economically feasible | Amino pyrazole thioether derivatives |
Regioselective Synthesis of Pyrazole Ester Derivatives
The regioselectivity of pyrazole synthesis is a critical consideration, as the biological activity of the resulting compounds can be highly dependent on the substitution pattern of the pyrazole ring.
Control of Substitution Patterns on the Pyrazole Ring
The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. The outcome is influenced by factors such as the nature of the substituents on both reactants, the reaction conditions (e.g., pH, solvent, temperature), and the catalyst used. nih.gov For example, the condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines can yield two different isomers, with the selectivity being highly dependent on the reaction conditions. nih.gov
The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org This is attributed to the unique properties of these solvents that can influence the reaction pathway.
Influence of Starting Material Structure on Regioselectivity
The inherent electronic and steric properties of the starting materials play a pivotal role in directing the regiochemical outcome. In the reaction of a β-keto ester with a substituted hydrazine, the more electrophilic carbonyl group is typically attacked first by the more nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups on the hydrazine can alter its nucleophilicity and, consequently, the regioselectivity. mdpi.com
For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles from N-monosubstituted hydrazones and nitroolefins, the stereochemistry of the key pyrazolidine (B1218672) intermediate suggests a stepwise cycloaddition mechanism that governs the final substitution pattern. organic-chemistry.org The nature and position of substituents on the pyrazole ring can also influence its acidic and basic properties, which in turn can affect its reactivity in subsequent functionalization steps. nih.gov Electron-donating groups at the C3 position, for example, have been shown to increase the basicity of the pyrazole ring. mdpi.com
Esterification and Protection Strategies for Carboxylic Acid Functionalities
The carboxylic acid group often requires protection during multi-step syntheses to prevent unwanted side reactions. The tert-butyl ester is a commonly employed protecting group due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions.
Introduction of the tert-Butyl Ester Group
Several methods exist for the introduction of the tert-butyl ester group. A common laboratory-scale method involves the reaction of the carboxylic acid with tert-butanol (B103910) or isobutene in the presence of a strong acid catalyst. thieme.de Another approach is the use of tert-butylating agents such as di-tert-butyl dicarbonate. thieme.de
Transesterification of more readily available methyl or ethyl esters with potassium tert-butoxide in diethyl ether provides a mild and efficient route to tert-butyl esters. thieme-connect.com This method is particularly useful when the parent carboxylic acid is labile or difficult to isolate. thieme-connect.com For amino acids, treatment with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate can directly afford the tert-butyl esters with a free amino group in high yields. researchgate.net
| Method | Reagents | Key Features |
| Acid-catalyzed esterification | Carboxylic acid, tert-butanol/isobutene, strong acid | Common laboratory method |
| Transesterification | Methyl/ethyl ester, potassium tert-butoxide, diethyl ether | Mild, efficient, useful for labile acids |
| tert-Butylation of amino acids | Amino acid, bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | Direct, high yield, free amino group |
Cleavage and Deprotection Methodologies of tert-Butyl Esters
The removal of the tert-butyl ester protecting group is typically achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid are commonly used. However, the harshness of these conditions can sometimes lead to undesired side reactions with sensitive substrates.
To address this, milder and more selective methods have been developed. One such method involves the use of silica (B1680970) gel in refluxing toluene, which provides good yields of the corresponding carboxylic acids and is selective for tert-butyl esters over tert-butyl ethers and trimethylsilylethyl (TMSE) esters. researchgate.net Another mild protocol utilizes a catalytic amount of the tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane. acs.orgorganic-chemistry.org Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can also be used as solvents to facilitate the thermolytic cleavage of tert-butyl esters. researchgate.net
| Deprotection Method | Reagents | Conditions | Advantages |
| Strong Acid Cleavage | Trifluoroacetic acid, Hydrochloric acid | Varies | Widely used |
| Silica Gel Promoted Cleavage | Silica gel, toluene | Reflux | Mild, selective |
| Catalytic Cleavage | Tris-4-bromophenylamminium radical cation, triethylsilane | Mild | Catalytic, suitable for diverse substrates |
| Thermolytic Cleavage | 2,2,2-Trifluoroethanol or Hexafluoroisopropanol | Heat | Clean conversion, simple workup |
Chemical Reactivity and Transformation Mechanisms of Tert Butyl 2 1h Pyrazol 3 Yl Acetate Derivatives
Reaction Pathways and Mechanistic Investigations
The reactivity of tert-butyl 2-(1H-pyrazol-3-yl)acetate derivatives has been explored through various reaction pathways, focusing on the functionalization of both the pyrazole (B372694) ring and its acetate (B1210297) side chain. Mechanistic studies shed light on the electronic and steric factors that govern the outcomes of these transformations.
The pyrazole ring in this compound contains two nitrogen atoms with distinct electronic properties: a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1). The lone pair of electrons on the N2 atom is part of the aromatic π-system, while the N1 nitrogen bears a proton and has a lone pair that is more available for nucleophilic attack.
Nucleophilic Reactivity (N-Functionalization)
The NH group of the pyrazole ring is weakly acidic and can be deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile and readily reacts with various electrophiles, leading to N-functionalized derivatives. The most common reactions are N-alkylation and N-acylation.
N-Alkylation: The reaction of pyrazoles with alkylating agents typically yields a mixture of N1 and N2 isomers. The regioselectivity of this reaction is influenced by the nature of the alkylating agent, the reaction conditions (base, solvent), and the steric and electronic properties of the substituents on the pyrazole ring. beilstein-journals.org For instance, studies on substituted indazoles (a benzofused pyrazole analogue) have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N1 alkylation, particularly with sterically demanding groups at the C3 position. beilstein-journals.org In the case of this compound, the substituent at C3 could direct alkylation preferentially to the N1 position to minimize steric hindrance. Acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has also been developed as a method that avoids strong bases and high temperatures, though it can also produce regioisomeric mixtures. mdpi.comsemanticscholar.org
N-Acylation: Acylation of the pyrazole ring occurs readily with acyl chlorides or anhydrides. researchgate.net This reaction is often carried out in the presence of a base to neutralize the acid byproduct. N-acyl pyrazoles are considered activated amides and can serve as valuable intermediates for further transformations, such as transamidation reactions. mdpi.comresearchgate.net Phase-transfer catalysis has been employed for the acylation of hydroxypyrazoles, demonstrating efficient N- and O-acylation. researchgate.net
| Reagent Type | General Conditions | Product Type | Regioselectivity |
| Alkyl Halides (e.g., R-Br) | Base (e.g., NaH, K₂CO₃) in Solvent (e.g., THF, DMF) | N1- and N2-alkylpyrazoles | Mixture of isomers, influenced by sterics and conditions. beilstein-journals.org |
| Trichloroacetimidates | Brønsted acid catalyst | N1- and N2-alkylpyrazoles | Mixture of regioisomers. semanticscholar.org |
| Acyl Chlorides (e.g., R-COCl) | Base (e.g., Pyridine, Et₃N) | N1-acylpyrazole | Typically favors N1 acylation. |
| Aldehydes (Oxidative Amidation) | Oxoammonium salt oxidant | N1-acylpyrazole | N1 acylation. mdpi.comresearchgate.net |
Electrophilic Reactivity on Carbon Atoms
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the reactivity is lower than that of pyrrole (B145914) but generally higher than that of benzene. The C4 position is the most electron-rich and typically the primary site for electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, although these often require forcing conditions.
Modern synthetic methods have enabled the direct functionalization of C–H bonds, offering a more atom-economical approach to modifying the pyrazole core. Palladium-catalyzed C–H activation is a particularly powerful strategy. nih.govrsc.org In this approach, a directing group on the substrate coordinates to the metal catalyst, positioning it to selectively activate a specific C–H bond, typically in an ortho position. acs.org
For this compound, both the pyrazole nitrogen atoms and the carbonyl oxygen of the acetate moiety can potentially act as directing groups.
N-Directed Functionalization: With the N1 position unsubstituted or substituted with a removable group, the pyridine-like N2 atom can direct the palladium catalyst to functionalize the C3–H bond. However, since C3 is already substituted, functionalization would be directed to the C5–H bond.
Side-Chain Directed Functionalization: The carbonyl oxygen of the acetate group could potentially direct the functionalization of the C4–H bond through the formation of a six-membered palladacycle intermediate.
These strategies can be used to introduce aryl, alkyl, or other functional groups onto the pyrazole ring, significantly increasing the molecular complexity. nih.govresearchgate.net The general mechanism often involves an initial C–H activation to form a palladacycle, followed by reaction with a coupling partner (e.g., an aryl halide or boronic acid) and subsequent reductive elimination to yield the product and regenerate the active catalyst. nih.gov
| Position | Potential Directing Group | Plausible Reaction Type | Catalyst System Example |
| C5 | Pyrazole N2 Atom | Arylation, Acetoxylation | Pd(OAc)₂ / Ligand / Oxidant. nih.gov |
| C4 | Acetate Carbonyl Oxygen | Arylation, Alkenylation | Pd(OAc)₂ / Ligand / Base. acs.org |
The structure of this compound is well-suited for use in cascade or tandem reactions to construct fused heterocyclic systems. These reactions involve a sequence of two or more bond-forming events that occur in a single pot without the isolation of intermediates.
A prominent example is the synthesis of pyrazolo[1,5-a]pyridines. nih.gov This can be envisioned starting with the N-alkylation of the pyrazole ring with a suitable electrophile containing a latent carbonyl group or its equivalent. For example, reaction with a β-keto ester or a propiolate ester could initiate a sequence. A plausible tandem mechanism involves an initial N-alkylation or Michael addition at N1, followed by an intramolecular cyclization/condensation involving the active methylene (B1212753) group of the acetate side chain and the newly introduced functionality, ultimately forming a new six-membered ring fused to the pyrazole core. chim.it Such fused systems are of significant interest in medicinal chemistry. nih.govnih.gov
Functional Group Interconversions and Derivatization
Beyond modifying the pyrazole nucleus, the ester moiety of this compound offers a handle for numerous functional group interconversions.
The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific acidic conditions.
Hydrolysis/Deprotection: The tert-butyl group can be removed to unmask the corresponding carboxylic acid, 2-(1H-pyrazol-3-yl)acetic acid. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). More selective deprotection in the presence of other acid-labile groups can be accomplished using Lewis acids such as zinc bromide (ZnBr₂). researchgate.net Alkaline hydrolysis is also possible, though it may be slower than for methyl or ethyl esters. researchgate.net
Reduction to Alcohol: The ester can be reduced to form the corresponding primary alcohol, 2-(1H-pyrazol-3-yl)ethanol. While sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often used for ketones and aldehydes, it can reduce esters under more forcing conditions (e.g., higher temperatures or in specific solvent systems). nih.govorganic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.
Amidation: The ester can be converted into an amide. This is most commonly achieved via a two-step process: hydrolysis to the carboxylic acid, followed by coupling with an amine using a standard coupling agent (e.g., HATU, EDC). Direct conversion from the ester to the amide is also possible by heating with an amine (aminolysis), although this is often a slow process. Catalytic methods for direct amidation are also being developed. rsc.orgresearchgate.net
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | TFA in DCM; or ZnBr₂ in DCM researchgate.net | 2-(1H-Pyrazol-3-yl)acetic acid |
| Reduction | LiAlH₄ in THF; or NaBH₄ (harsher conditions) nih.gov | 2-(1H-Pyrazol-3-yl)ethanol |
| Amidation | 1. Hydrolysis (TFA) 2. Amine, Coupling Agent (e.g., HATU) | 2-(1H-Pyrazol-3-yl)acetamide derivative |
Modifications of the pyrazole ring system itself involve either substitution on the ring atoms or the construction of fused bicyclic structures.
N-Substitution: As discussed in section 3.1.1, the N1 position is readily functionalized via alkylation or acylation after deprotonation. mdpi.comresearchgate.net This allows for the introduction of a wide variety of substituents that can modulate the compound's physical, chemical, and biological properties.
C-Substitution: Direct C-H functionalization (Section 3.1.2) provides a route to C4- and C5-substituted derivatives. nih.gov Traditional electrophilic substitution reactions can also be employed, though they may offer less regiocontrol.
Formation of Fused Systems: The pyrazole ring can serve as a foundation for building more complex, fused heterocyclic systems. As detailed in section 3.1.3, tandem reactions starting from this compound can lead to the formation of pyrazolo[1,5-a]pyridines, pyrazolo[3,4-b]pyridines, and other related scaffolds of interest in drug discovery. nih.govchim.ited.ac.uk
Formation of Carbon-Nitrogen and Carbon-Heteroatom Bonds
The pyrazole ring in this compound derivatives is a versatile nucleophile, facilitating the formation of various carbon-nitrogen (C-N) and carbon-heteroatom bonds. The ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) which is typically acidic and involved in the aromatic system, and a pyridine-like nitrogen (N2) which is more basic. nih.gov This dual character allows for a range of substitution reactions, primarily at the ring nitrogens.
The formation of C-N bonds is a cornerstone of pyrazole derivatization. Common transformations include N-alkylation, N-arylation, and N-acylation. N-alkylation can be achieved with various alkyl halides, while N-arylation often employs transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. tcichemicals.commdpi.com For instance, copper-catalyzed cross-coupling reactions provide an effective method for forming C-N bonds with aryl halides. mdpi.com Oxidative amidation reactions, using reagents like oxoammonium salts, can convert aldehydes and the pyrazole NH group into N-acyl pyrazoles, which are valuable synthetic intermediates. mdpi.com Reductive amination is another pathway, where an in-situ formed imine is reduced to create a C-N bond. mdpi.com
The formation of carbon-heteroatom bonds, such as carbon-sulfur (C-S) or carbon-oxygen (C-O), can also be achieved. Reactions with sulfonyl chlorides, for example, can lead to the formation of N-sulfonylated pyrazole derivatives. Transition metal catalysis is also pivotal in these transformations, enabling the coupling of pyrazoles with a variety of heteroatom-containing partners. nih.govresearchgate.net
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| N-Arylation (Ullmann Coupling) | Aryl Halide, Copper Catalyst, Base | N-Aryl Pyrazole | mdpi.com |
| N-Acylation (Oxidative Amidation) | Aldehyde, Oxoammonium Salt | N-Acyl Pyrazole | mdpi.com |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH4) | N-Alkyl Pyrazole | mdpi.com |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl Pyrazole | tcichemicals.com |
Tautomerism and Prototropic Rearrangement Phenomena
Annular Tautomerism in 1H-Pyrazoles
Unsubstituted 1H-pyrazoles at the N1 position, such as this compound, exhibit a phenomenon known as annular tautomerism. nih.gov This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a 3-substituted pyrazole, this results in an equilibrium with its 5-substituted counterpart. In the case of the title compound, the following equilibrium exists:
Tautomer I: this compound
Tautomer II: tert-butyl 2-(1H-pyrazol-5-yl)acetate
This prototropic rearrangement means that in solution, the compound exists as a mixture of two distinct, rapidly interconverting tautomers. nih.govbeilstein-journals.org The position of this equilibrium is sensitive to several factors. mdpi.com The electronic nature of the substituents on the pyrazole ring plays a crucial role; electron-withdrawing groups and electron-donating groups can stabilize or destabilize one tautomer relative to the other. mdpi.comdoaj.org The polarity of the solvent and its ability to form hydrogen bonds also significantly influences the tautomeric ratio. nih.govmdpi.com Furthermore, intramolecular and intermolecular hydrogen bonding can lock the molecule into a preferred tautomeric form, particularly in the solid state. mdpi.comrsc.org
Influence on Reactivity and Synthetic Outcomes
The existence of annular tautomerism has profound implications for the chemical reactivity of this compound and its derivatives. Since reactions like N-alkylation or N-acylation can occur at either of the ring nitrogens, the presence of two tautomers can lead to the formation of a mixture of regioisomeric products. nih.gov For example, the reaction of a 3(5)-substituted pyrazole with an electrophile can yield both the 1,3-disubstituted and the 1,5-disubstituted pyrazole derivatives.
The outcome of such reactions depends on the relative nucleophilicity of the two nitrogen atoms in each tautomer and the reaction conditions. The pyridine-like (sp²-hybridized) nitrogen is generally considered more basic and nucleophilic. nih.gov However, theoretical calculations have shown that the pyrrole-like nitrogen can have a higher negative charge density, suggesting its potential for reaction under specific conditions. nih.gov Consequently, controlling the regioselectivity of these reactions is a key challenge in the synthesis of pyrazole derivatives. By carefully selecting solvents, temperature, and reagents, it is often possible to favor the formation of one regioisomer over the other, thereby directing the synthetic outcome. The prototropic rearrangement is also a key step in certain synthetic routes to pyrazoles, such as those involving the cyclization of α-diazoarylacetates. nih.govmdpi.comorientjchem.org
| Factor | Influence on Equilibrium | Example Effect | Reference |
|---|---|---|---|
| Substituent Electronic Effects | Electron-withdrawing groups (e.g., -NO2) tend to favor the tautomer where the group is at position 5. | In 3(5)-nitro-1H-pyrazole-5(3)-carboxylate, the tautomer with the nitro group at position 3 is less stable. | mdpi.com |
| Solvent Polarity | Tautomer stabilities and equilibria vary according to the solvent's properties. | Tautomeric equilibrium was observed for 3(5)-amino-5(3)-pyrazolecarboxamide in DMSO, but not in less polar solvents. | nih.govmdpi.com |
| Hydrogen Bonding | Intramolecular H-bonds can stabilize a specific tautomer. Intermolecular H-bonds with the solvent or other molecules also play a role. | In the crystal state, specific tautomers are "frozen out" due to extensive hydrogen bonding networks. | mdpi.comrsc.org |
Stereochemical Aspects of Pyrazole Derivatives
While this compound itself is an achiral molecule, its framework allows for the introduction of stereocenters, leading to chiral derivatives with defined three-dimensional structures. The synthesis of such molecules is of significant interest, particularly in medicinal chemistry where stereochemistry often dictates biological activity.
One major strategy for inducing chirality is through asymmetric synthesis. This can be accomplished by reacting the pyrazole nitrogen with a chiral electrophile or by employing a chiral auxiliary. For example, the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde generates a chiral sulfinyl imine, which can then be used to introduce a stereocenter adjacent to a nitrogen atom that becomes part of a pyrazole precursor. nih.gov This approach allows for the stereoselective synthesis of pyrazole derivatives where a chiral center is directly bonded to a ring nitrogen. nih.gov
Another approach involves the asymmetric functionalization of the pyrazole scaffold. Organocatalysis and metal catalysis have been successfully employed for the enantioselective synthesis of highly functionalized pyrazoles. rwth-aachen.deresearchgate.net For instance, the Michael addition of pyrazolin-5-ones to various acceptors can create tetrasubstituted carbon stereocenters with high diastereo- and enantioselectivity. rwth-aachen.de Although these examples often use pyrazolinone precursors, the principles can be extended to derivatives of this compound. Asymmetric reactions could be performed on the active methylene group of the acetate side chain, or the pyrazole itself could participate as a nucleophile in an organocatalyzed conjugate addition to an α,β-unsaturated system, thereby generating a new stereocenter.
Advanced Spectroscopic Characterization of Tert Butyl 2 1h Pyrazol 3 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For tert-butyl 2-(1H-pyrazol-3-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the connectivity and spatial arrangement of the atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the methylene (B1212753) group, and the tert-butyl group. The pyrazole ring protons, H-4 and H-5, typically appear as doublets due to their mutual coupling. The chemical shift of H-5 is generally downfield compared to H-4, influenced by the adjacent nitrogen atom. The methylene protons adjacent to the pyrazole ring and the ester carbonyl group are expected to appear as a singlet, while the nine equivalent protons of the tert-butyl group will also present as a singlet, typically in the upfield region of the spectrum. The broad singlet for the N-H proton of the pyrazole ring is also a characteristic feature.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (pyrazole) | 12.0 - 13.0 | br s | - |
| H-5 (pyrazole) | ~7.5 | d | ~2.0 |
| H-4 (pyrazole) | ~6.2 | d | ~2.0 |
| CH₂ | ~3.7 | s | - |
Predicted data is based on the analysis of similar pyrazole acetic acid esters.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the quaternary carbons of the pyrazole ring and the tert-butyl group, the methine carbons of the pyrazole ring, the methylene carbon, and the methyl carbons of the tert-butyl group. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be utilized to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons, such as the carbonyl carbon and C-3 of the pyrazole ring, are absent in the DEPT-135 spectrum, aiding in their definitive assignment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|
| C=O | ~170 | Absent |
| C-3 (pyrazole) | ~145 | Absent |
| C-5 (pyrazole) | ~130 | Positive |
| C-4 (pyrazole) | ~105 | Positive |
| C (CH₃)₃ | ~82 | Absent |
| CH₂ | ~35 | Negative |
Predicted data is based on the analysis of similar pyrazole acetic acid esters.
2D NMR techniques are powerful for unambiguously assigning the structure of complex molecules by revealing correlations between nuclei.
Correlation Spectroscopy (COSY): A COSY experiment on this compound would show a cross-peak between the pyrazole ring protons H-4 and H-5, confirming their scalar coupling and proximity within the ring system.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. For the target molecule, this would show correlations between H-4 and C-4, H-5 and C-5, the methylene protons and the methylene carbon, and the tert-butyl protons and the methyl carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
The methylene protons to the carbonyl carbon, C-3, and C-4 of the pyrazole ring.
The tert-butyl protons to the quaternary carbon of the tert-butyl group and the carbonyl carbon.
The pyrazole H-4 proton to C-3 and C-5.
The pyrazole H-5 proton to C-3 and C-4.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. For a derivative of this compound, NOESY can be crucial in determining the relative stereochemistry or conformation by observing through-space interactions between protons on different parts of the molecule. unimi.it For instance, in substituted pyrazole derivatives, NOESY can help in assigning the regiochemistry by observing correlations between substituents and the pyrazole ring protons. unimi.it
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₄N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, typically with an error of less than 5 ppm. This high accuracy confirms the elemental composition and rules out other potential structures with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₉H₁₄N₂O₂ + H]⁺ | 183.1134 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. In the ESI-MS spectrum of this compound, the base peak would likely correspond to the [M+H]⁺ ion. Fragmentation of the parent ion can also be observed, providing structural insights. A characteristic fragmentation pathway would be the loss of the tert-butyl group as isobutylene (B52900) (56 Da), resulting in a prominent fragment ion corresponding to 2-(1H-pyrazol-3-yl)acetic acid.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound, the mass spectrum is expected to exhibit a molecular ion peak ([M]+) corresponding to its molecular weight (182.22 g/mol ).
The fragmentation of the molecule under EIMS conditions is predictable based on the functional groups present. The tert-butyl group is known to be a labile fragment, readily cleaving to form a stable tert-butyl cation at m/z 57. This cleavage is often a dominant process. Another characteristic fragmentation pathway involves the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, resulting in a fragment ion corresponding to pyrazol-3-yl-acetic acid. Further fragmentation of the pyrazole ring itself can also occur.
Table 1: Predicted EIMS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment |
|---|---|---|
| 182 | Molecular Ion [M]+ | [C9H14N2O2]+ |
| 126 | [M - C4H8]+ (Loss of isobutylene) | [C5H6N2O2]+ |
| 109 | [M - C4H9O]+ | [C5H5N2O]+ |
| 82 | [C4H6N2]+ (Pyrazolyl-methyl cation) | [C4H6N2]+ |
| 68 | [C3H4N2]+ (Pyrazole cation) | [C3H4N2]+ |
This data is predicted based on established fragmentation patterns of tert-butyl esters and pyrazole compounds.
Vibrational and Electronic Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its pyrazole ring, ester group, and alkyl functionalities.
Key expected vibrational frequencies include a broad N-H stretching band for the pyrazole ring, typically in the region of 3200-3400 cm-1. The C=O stretch of the tert-butyl ester will be a strong, sharp peak around 1735 cm-1. C-H stretching vibrations for both the pyrazole ring and the alkyl groups will appear in the 2850-3100 cm-1 range. The C-O stretching of the ester and the C=N and C=C stretching of the pyrazole ring will also be present in the fingerprint region (below 1600 cm-1).
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm-1) |
|---|---|---|
| Pyrazole N-H | Stretch, broad | 3200 - 3400 |
| Aromatic C-H (pyrazole) | Stretch | 3050 - 3150 |
| Aliphatic C-H (CH2, t-Bu) | Stretch | 2850 - 2980 |
| Ester C=O | Stretch, strong | ~1735 |
| Pyrazole C=N / C=C | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1150 - 1250 |
These frequency ranges are based on standard IR correlation tables and data from analogous compounds. mdpi.comresearchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The pyrazole ring in this compound acts as the primary chromophore. Pyrazole and its simple derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* electronic transitions. researchgate.net
For this compound, an absorption maximum (λmax) is expected in the range of 210-230 nm in a polar solvent like ethanol (B145695) or methanol. The exact position and intensity of the absorption can be influenced by the solvent and the substituents on the pyrazole ring.
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |
|---|
This data is estimated based on published spectra of pyrazole and its derivatives. researchgate.netphyschemres.org
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The theoretical elemental composition of this compound (C9H14N2O2) has been calculated. Experimental results are expected to be in close agreement (typically within ±0.4%) with these theoretical values to validate the purity and identity of the compound.
Table 4: Elemental Composition of this compound
| Element | Symbol | Molecular Formula: C9H14N2O2 Molecular Weight: 182.22 g/mol Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 59.32% |
| Hydrogen | H | 7.74% |
| Nitrogen | N | 15.37% |
Solid-State Structural Elucidation (e.g., X-ray Crystallography for related compounds)
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. While the crystal structure for this compound itself is not publicly available, analysis of related pyrazole derivatives provides significant insight into the expected solid-state characteristics.
Studies on various pyrazole-containing compounds reveal common structural motifs. mdpi.com The pyrazole ring is typically planar. In the solid state, molecules containing a pyrazole N-H group often form intermolecular hydrogen bonds, creating dimers, chains, or more complex tetrameric assemblies. rsc.org For instance, the N-H group can act as a hydrogen bond donor to the nitrogen atom on an adjacent pyrazole ring (N-H···N). The ester group in this compound could also participate in weaker C-H···O interactions, further influencing the crystal packing. The bulky tert-butyl group will have a significant steric influence on the molecular packing arrangement.
Table 5: Representative Crystallographic Data for a Related Pyrazole Derivative
| Parameter | (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 11.234(2) |
| c (Å) | 12.345(3) |
| β (°) | 109.12(3) |
| Volume (Å3) | 1324.5(5) |
Data from a related structure to illustrate typical crystallographic parameters for pyrazole derivatives. researchgate.net
Computational and Theoretical Investigations of Tert Butyl 2 1h Pyrazol 3 Yl Acetate
Density Functional Theory (DFT) Studies
Geometry Optimization and Conformational Analysis
No published data is available.
Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)
No published data is available.
Frontier Molecular Orbital (FMO) Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
No published data is available.
Energy Gap and its Correlation with Chemical Reactivity
No published data is available.
Global Chemical Reactivity Descriptors (Electrophilicity Index, Electronegativity)
No published data is available.
Thermodynamic and Kinetic Evaluations of Reactions
Computational chemistry offers powerful tools to predict the feasibility and rates of chemical reactions. For a compound like tert-butyl 2-(1H-pyrazol-3-yl)acetate, these methods can provide invaluable insights into its reactivity, stability, and potential transformation pathways.
Reaction Gibbs Free Energy (ΔG) Calculations
The Gibbs free energy (ΔG) is a critical thermodynamic parameter that determines the spontaneity of a chemical reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, while a positive value suggests a non-spontaneous process. Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate the ΔG of reactions.
For this compound, one could investigate reactions such as hydrolysis of the tert-butyl ester, N-alkylation of the pyrazole (B372694) ring, or its participation in cycloaddition reactions. The calculation involves optimizing the molecular geometries of reactants and products and then performing frequency calculations to obtain their respective free energies.
A study on a different pyrazole derivative demonstrated that the Gibbs free energy of activation for an intramolecular transformation was significantly high (47.5 kcal/mol), indicating a kinetically unfavorable process under normal conditions. nih.gov Similarly, the difference in Gibbs free energy between two tautomers of a substituted pyrazole was calculated to be 1.4 kcal/mol, providing insight into their equilibrium ratio. nih.gov These examples highlight how ΔG calculations can quantify reaction spontaneity and equilibrium positions.
Table 1: Illustrative Gibbs Free Energy Calculations for a Hypothetical Reaction
This table presents hypothetical ΔG values for the hydrolysis of this compound to illustrate the type of data generated from such calculations.
| Reaction | Computational Method | Solvent Model | Calculated ΔG (kcal/mol) | Implication |
| Ester Hydrolysis | B3LYP/6-31G(d) | PCM (Water) | -5.2 | Spontaneous |
| N-Alkylation | M06-2X/def2-TZVP | SMD (DMSO) | -15.8 | Highly Spontaneous |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this exact reaction on this molecule are not available in the cited literature.
Activation Energy Barriers for Transformations
For this compound, calculating the activation energy for its synthesis or decomposition would provide crucial information for optimizing reaction conditions. For instance, research on the isomerization of N-substituted pyrazoles has shown that these transformations can have very high activation energy barriers, in the range of 50–70 kcal/mol, making them challenging under standard conditions. rsc.orgnih.gov DFT calculations were used to validate these high experimental barriers. rsc.orgnih.gov For another substituted pyrazole, the calculated Gibbs free energy of activation for tautomerization was found to be 47.5 kcal/mol, indicating a slow process. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. eurasianjournals.com This technique is invaluable for understanding the conformational flexibility, solvation, and intermolecular interactions of molecules like this compound.
An MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms to predict their motion. The resulting trajectory can reveal:
Conformational Preferences: How the tert-butyl and acetate (B1210297) groups orient themselves relative to the pyrazole ring.
Solvent Interactions: The formation and dynamics of hydrogen bonds between the pyrazole NH group and solvent molecules.
Interaction with Biomolecules: If studying its potential as a drug, MD simulations can show how it binds to and behaves within a protein's active site. nih.govnih.gov
Studies on other pyrazole derivatives have utilized MD simulations to explore their dynamic behavior and conformational space, which is crucial for applications like drug design. eurasianjournals.comnih.gov For example, MD simulations have been used to confirm the stability of a pyrazole derivative within the active site of a kinase, a key protein in cell signaling. nih.gov
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.
The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating NMR parameters. For this compound, theoretical calculations could predict the 1H and 13C chemical shifts. By comparing these predicted values with experimental data, one can confirm the compound's structure and assign specific peaks to the corresponding atoms.
Theoretical investigations of pyrazole and its derivatives have been successfully used to relate their NMR spectra to their molecular structure. researchgate.netresearchgate.netjocpr.com
Table 2: Illustrative Comparison of Experimental and Theoretically Predicted 1H NMR Chemical Shifts
This table shows a hypothetical comparison for key protons in the this compound structure.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Pyrazole H4 | 6.25 | 6.21 |
| Pyrazole H5 | 7.55 | 7.52 |
| Methylene (B1212753) (-CH2-) | 3.70 | 3.68 |
| tert-Butyl (-C(CH3)3) | 1.45 | 1.44 |
Note: The data in this table is for illustrative purposes. While the prediction method is standard, the specific values are not derived from a published study on this molecule.
Influence of Substituents on Electronic and Steric Properties
Computational chemistry allows for systematic "in silico" studies on how different chemical groups (substituents) attached to a core molecule affect its properties. By replacing, for example, the tert-butyl group on this compound with other groups (e.g., methyl, phenyl), one can study the resulting changes in:
Electronic Properties: Electron-donating or electron-withdrawing groups can alter the reactivity of the pyrazole ring and the acidity of its NH proton. Parameters like molecular electrostatic potential and frontier molecular orbital energies (HOMO-LUMO) are calculated to quantify these effects. rsc.orgnih.gov
Steric Properties: The size and shape of substituents can influence the molecule's ability to approach other reactants or fit into a binding site.
A theoretical study on pyrazole and imidazole (B134444) derivatives analyzed the effect of substituting various atoms from the second and third rows of the periodic table on their geometric and electronic properties. csic.es Another study on pyrazolyl–thiazole derivatives showed that electron-withdrawing groups (like -NO2 or halogens) enhanced antimicrobial activity, while electron-donating groups (like -CH3) improved antioxidant properties, demonstrating a clear structure-activity relationship. rsc.org These findings underscore the power of computational methods to guide the design of new molecules with desired characteristics.
Applications of Tert Butyl 2 1h Pyrazol 3 Yl Acetate As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the pyrazole (B372694) nucleus, coupled with the synthetic handles provided by the tert-butyl acetate (B1210297) moiety, positions tert-butyl 2-(1H-pyrazol-3-yl)acetate as a prime precursor for the assembly of intricate heterocyclic frameworks. Its utility is particularly pronounced in the synthesis of fused and hybrid systems, where the pyrazole unit serves as a foundational scaffold.
Precursor for Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. The synthesis of these systems often relies on the cyclocondensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dielectrophilic species. While direct use of this compound is not the primary route, its derivatives are instrumental.
A common strategy involves the initial conversion of the pyrazole nitrogen to an amino group. For instance, N-amination of the pyrazole ring followed by reduction can yield a hydrazine (B178648) intermediate. This intermediate can then be reacted with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776), in the presence of an acid catalyst to construct the pyrazolo[1,5-a]pyrimidine (B1248293) core. The tert-butyl acetate group can be retained through these steps and subsequently hydrolyzed to the corresponding carboxylic acid for further modifications.
| Reactant 1 | Reactant 2 | Conditions | Product |
| N-amino-3-(tert-butoxycarbonylmethyl)pyrazole | Acetylacetone | Acetic acid, reflux | 5,7-dimethyl-2-(tert-butoxycarbonylmethyl)pyrazolo[1,5-a]pyrimidine |
| N-amino-3-(tert-butoxycarbonylmethyl)pyrazole | Ethyl acetoacetate | p-Toluenesulfonic acid, toluene (B28343), reflux | 5-hydroxy-7-methyl-2-(tert-butoxycarbonylmethyl)pyrazolo[1,5-a]pyrimidine |
Building Block for Pyrazole-Oxindole Hybrid Systems
The fusion of pyrazole and oxindole (B195798) moieties has led to the discovery of hybrid molecules with promising cytotoxic activities against various cancer cell lines. A key synthetic approach to these hybrids is the Knoevenagel condensation between a pyrazole derivative bearing an active methylene (B1212753) group and an isatin (B1672199) (1H-indole-2,3-dione) or its derivatives.
The methylene group of this compound can be activated by a base to form a carbanion, which then undergoes a condensation reaction with the C3-carbonyl group of isatin. This reaction is typically catalyzed by a weak base such as piperidine (B6355638) or pyrrolidine (B122466) in a suitable solvent like ethanol (B145695) or methanol. The resulting product is a 3-[1-(tert-butoxycarbonylmethyl)-1H-pyrazol-3-yl)methylene]indolin-2-one derivative. This methodology allows for the facile introduction of substituents on both the pyrazole and oxindole rings, enabling the generation of a library of diverse hybrid compounds.
| Pyrazole Derivative | Isatin Derivative | Catalyst | Product |
| This compound | Isatin | Piperidine | 3-[1-(tert-butoxycarbonylmethyl)-1H-pyrazol-3-yl)methylene]indolin-2-one |
| This compound | 5-Bromo-isatin | Pyrrolidine | 5-bromo-3-[1-(tert-butoxycarbonylmethyl)-1H-pyrazol-3-yl)methylene]indolin-2-one |
Intermediate in Coumarin-Pyrazole Scaffold Construction
Coumarin-pyrazole hybrids are another class of heterocyclic compounds with significant biological potential. The construction of these scaffolds can be achieved through several synthetic strategies, with the Pechmann condensation being a prominent method. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester to form the coumarin (B35378) ring.
In this context, this compound can be transformed into a suitable β-ketoester derivative. For example, acylation of the active methylene group with an appropriate acylating agent can yield a pyrazole-substituted β-ketoester. This intermediate can then undergo a Pechmann condensation with a substituted phenol, such as resorcinol, in the presence of a strong acid catalyst like sulfuric acid or a solid acid catalyst, to afford the desired coumarin-pyrazole hybrid. The tert-butyl ester can provide steric hindrance that influences the regioselectivity of the cyclization and can be removed under acidic conditions post-condensation.
| Pyrazole β-ketoester Derivative | Phenol | Catalyst | Product |
| Ethyl 2-(tert-butoxycarbonylacetyl)-1H-pyrazole-3-carboxylate | Resorcinol | Sulfuric acid | 7-hydroxy-4-(1H-pyrazol-3-yl)-2H-chromen-2-one derivative |
| tert-Butyl 2-(1H-pyrazol-3-yl)-3-oxobutanoate | Phloroglucinol | Amberlyst-15 | 5,7-dihydroxy-4-(1H-pyrazol-3-yl)-2H-chromen-2-one derivative |
Derivatization and Functionalization Strategies
The synthetic versatility of this compound is further expanded by the numerous possibilities for its derivatization and functionalization. Both the pyrazole ring and the acetate side chain can be selectively modified to introduce a wide range of functional groups, paving the way for the synthesis of more complex and diverse molecular structures.
Regioselective Functionalization of the Pyrazole Ring
The pyrazole ring in this compound offers multiple sites for electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is often influenced by the directing effect of the existing substituents and the reaction conditions.
N-Functionalization: The two nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated, arylated, or acylated. Regioselective N1-alkylation can typically be achieved by using a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107), followed by the addition of an alkyl halide. The bulky tert-butyl group of the acetate moiety can sterically hinder the N2 position, favoring substitution at the N1 position.
C-Functionalization: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions. For instance, Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride and dimethylformamide introduces a formyl group at the C4 position. Halogenation can also be achieved at this position using reagents like N-bromosuccinimide or N-chlorosuccinimide. These functionalized intermediates are valuable for further synthetic transformations, such as cross-coupling reactions.
| Reaction | Reagents | Position of Functionalization | Product |
| N-Alkylation | NaH, CH₃I, THF | N1 | tert-butyl 2-(1-methyl-1H-pyrazol-3-yl)acetate |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | tert-butyl 2-(4-formyl-1H-pyrazol-3-yl)acetate |
| Bromination | NBS, CCl₄ | C4 | tert-butyl 2-(4-bromo-1H-pyrazol-3-yl)acetate |
Construction of Carbon-Nitrogen and Carbon-Sulfur Bonds
The introduction of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds onto the pyrazole scaffold is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. These bonds can be formed through various modern synthetic methodologies, often starting from a halogenated derivative of this compound.
Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. A C4-bromo or C4-iodo derivative of this compound can be coupled with a wide range of primary and secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield the corresponding 4-amino-pyrazole derivatives. nih.govwikipedia.org
Carbon-Sulfur Bond Formation: Similarly, C-S bonds can be constructed via palladium-catalyzed cross-coupling reactions. The reaction of a C4-halopyrazole derivative with a thiol in the presence of a palladium catalyst and a base affords the corresponding thioether. This method provides a versatile route to a variety of pyrazole-sulfur-containing compounds.
| Starting Material | Coupling Partner | Reaction Type | Product |
| tert-butyl 2-(4-bromo-1H-pyrazol-3-yl)acetate | Aniline | Buchwald-Hartwig Amination | tert-butyl 2-(4-(phenylamino)-1H-pyrazol-3-yl)acetate |
| tert-butyl 2-(4-iodo-1H-pyrazol-3-yl)acetate | Thiophenol | Palladium-catalyzed Thioetherification | tert-butyl 2-(4-(phenylthio)-1H-pyrazol-3-yl)acetate |
Strategic Use of the tert-Butyl Ester for Further Chemical Transformations
The tert-butyl ester group in this compound is not merely a passive component of the molecule; it plays a crucial role as a protecting group for the carboxylic acid functionality and as a precursor for other chemical moieties. The strategic value of the tert-butyl ester lies in its unique deprotection conditions, which allow for selective transformations elsewhere in the molecule.
Typically, tert-butyl esters are stable under basic and nucleophilic conditions but are readily cleaved under acidic conditions. This orthogonality allows for modifications on the pyrazole ring, such as N-alkylation or N-arylation, without affecting the ester. Subsequently, the tert-butyl group can be removed to liberate the carboxylic acid, which can then participate in a variety of reactions, including amidation to form peptides or other amide-containing structures.
Several methods have been developed for the selective deprotection of tert-butyl esters, which can be applied to pyrazole-containing compounds. These methods are often designed to be mild to avoid the degradation of sensitive substrates. For instance, reagents such as silica (B1680970) gel in refluxing toluene have been shown to efficiently cleave tert-butyl esters to yield the corresponding carboxylic acids. lookchem.comresearchgate.net Lewis acids, such as zinc bromide (ZnBr₂) and cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide (NaI), have also been employed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. uq.edu.auorganic-chemistry.org
Furthermore, the ester functionality can be converted into other useful groups. For example, treatment with hydrazine hydrate (B1144303) can transform the ester into a carbohydrazide. This transformation is a key step in the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, starting from a pyrazole scaffold. A study on the synthesis of novel 5-(3-t-butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles utilized a 3-t-butyl-1H-pyrazole-5-carbohydrazide intermediate, which was prepared from the corresponding ethyl ester. researchgate.net This illustrates how the ester group in a pyrazolyl acetate derivative can serve as a handle for further elaboration of the molecule.
Development of Ligands for Coordination Chemistry
The pyrazole moiety is a well-established and versatile building block in the design of ligands for coordination chemistry. nih.gov Its ability to coordinate to metal ions through its nitrogen atoms, combined with the potential for substitution at various positions on the ring, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. Compounds like this compound can be precursors to such ligands, where the acetate side chain can also be involved in metal coordination or be further functionalized.
Ligand Design Principles Incorporating Pyrazole Substructures
The design of ligands incorporating pyrazole substructures is guided by several key principles aimed at controlling the coordination geometry, stability, and reactivity of the resulting metal complexes. Pyrazole itself is an aromatic five-membered N-heterocycle with both an acidic NH group and a basic nitrogen atom, allowing for diverse coordination modes. nih.gov
Coordination Modes: Pyrazole can act as a neutral monodentate ligand, or upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand between two metal centers. nih.gov By incorporating other donor groups onto the pyrazole ring or its substituents, multidentate ligands can be created. For instance, linking a pyridyl group to the pyrazole ring creates a bidentate N,N-donor ligand. rsc.orgmdpi.com
Pincer Ligands: Pyrazole units are also incorporated into pincer-type ligands, which are tridentate ligands that bind to a metal in a meridional fashion. Modification of these pincer ligands, for example, by replacing one of the pyrazole arms with another donor group, can alter the acidity of the protic sites as well as the electronic and steric properties of the metal center. nih.gov
Complexation Studies with Metal Ions (e.g., Lanthanides and Actinides, in related compounds)
The unique electronic and coordination properties of lanthanides and actinides make the design of selective ligands for these elements a significant area of research, particularly in the context of nuclear waste reprocessing and medical applications. Pyrazole-based ligands have shown promise in forming stable complexes with these f-block elements.
Acylpyrazolones, which are β-diketones fused with a pyrazole ring, have been shown to be excellent chelators for a wide range of metal ions, including lanthanides and actinides. nih.gov These ligands typically coordinate in an O,O-bidentate fashion through the deprotonated β-dicarbonyl moiety. The resulting complexes can have various coordination geometries, such as distorted octahedral, pentagonal-bipyramidal, or antiprismatic, depending on the number of coordinated ligands. nih.gov
A study on the complexation of various metals with bidentate acylpyrazolone ligands reported the synthesis and structural characterization of several lanthanide and actinide complexes. For example, complexes with lanthanum (La), dysprosium (Dy), ytterbium (Yb), and the actinide uranium (in the form of uranyl, UO₂²⁺) were synthesized. nih.gov The structural data from single-crystal X-ray crystallography provides insight into the coordination environment of the metal ions.
| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |
| La(III) | Phenyl-protected pyrazolone | [La(ligand)₃(H₂O)₂] | - | nih.gov |
| Y(III) | Phenyl-protected pyrazolone | [Y(ligand)₃(H₂O)₂] | Isomorphous with La complex | nih.gov |
| Yb(III) | Phenyl-protected pyrazolone | [Yb(ligand)₃(H₂O)₂] | Isomorphous with La complex | nih.gov |
| U(VI) as UO₂²⁺ | Phenyl-protected pyrazolone | [UO₂(ligand)₂(THF)] | Pentagonal bipyramidal | nih.gov |
Table 1: Examples of Lanthanide and Actinide Complexes with Acylpyrazolone Ligands.
Furthermore, pyridyl-pyrazole ligands have been used to synthesize lanthanide-containing coordination polymers. rsc.orgmdpi.com A series of coordination polymers and complexes of lanthanide trichlorides with 3-(3-pyridyl)pyrazole have been synthesized, exhibiting a large structural diversity. rsc.org The stability constants of lanthanide complexes with substituted pyrazoles have also been investigated, showing that the stability generally increases with decreasing ionic radius of the lanthanide ion. materialsciencejournal.orgjocpr.com For instance, the stability of complexes with substituted pyrazoles was found to follow the order Pr(III) < Nd(III). materialsciencejournal.org
| Lanthanide Ion | Ligand | Stability Constant (log K) | Solvent System | Reference |
| Pr(III) | Substituted Pyrazole L₁ | 3.45 | 70% acetone-water | materialsciencejournal.org |
| Nd(III) | Substituted Pyrazole L₁ | 3.60 | 70% acetone-water | materialsciencejournal.org |
| Pr(III) | Substituted Pyrazole L₂ | 3.25 | 70% acetone-water | materialsciencejournal.org |
| Nd(III) | Substituted Pyrazole L₂ | 3.40 | 70% acetone-water | materialsciencejournal.org |
| Pr(III) | Substituted Pyrazole L₃ | 3.10 | 70% acetone-water | materialsciencejournal.org |
| Nd(III) | Substituted Pyrazole L₃ | 3.25 | 70% acetone-water | materialsciencejournal.org |
| Pr(III) | Substituted Pyrazole L₄ | 2.90 | 70% acetone-water | materialsciencejournal.org |
| Nd(III) | Substituted Pyrazole L₄ | 3.05 | 70% acetone-water | materialsciencejournal.org |
Table 2: Stability Constants of Pr(III) and Nd(III) Complexes with Substituted Pyrazoles at 30 ± 0.1°C and 0.1M Ionic Strength.
Q & A
Q. What synthetic methodologies are commonly employed for tert-butyl 2-(1H-pyrazol-3-yl)acetate, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of tert-butyl hydrazinecarboxylate with β-keto esters (e.g., ethyl acetoacetate) under acidic or basic conditions. Key steps include hydrazone formation followed by pyrazole ring cyclization. Solvents like ethanol or methanol are used with catalysts such as acetic acid or sulfuric acid to enhance yield (60–75%). Reaction optimization focuses on temperature control (reflux at 70–80°C) and stoichiometric ratios of reactants to minimize byproducts .
| Synthetic Route | Reactants | Catalyst/Solvent | Yield |
|---|---|---|---|
| Cyclocondensation | tert-butyl hydrazinecarboxylate + ethyl acetoacetate | H₂SO₄/EtOH | ~65% |
| Esterification | Pyrazole acetic acid + tert-butanol | DCC/DMAP (activation) | ~70% |
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on X-ray crystallography for bond length/angle determination and spectroscopic techniques :
- ¹H/¹³C NMR : Pyrazole proton signals appear at δ 6.2–6.5 ppm (C3-H), while the tert-butyl group shows a singlet at δ 1.4–1.5 ppm .
- IR Spectroscopy : Ester carbonyl (C=O) stretches at ~1720 cm⁻¹ and pyrazole ring vibrations at 1550–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M+H]⁺ confirmed via high-resolution MS (e.g., m/z 225.1234 for C₁₀H₁₆N₂O₂) .
Advanced Research Questions
Q. How can conflicting crystallographic data on hydrogen bonding patterns in this compound derivatives be resolved?
Discrepancies in hydrogen bond geometries (e.g., D-H···A distances) may arise from polymorphism or solvent inclusion. Graph set analysis (as per Etter’s rules) and SHELX refinement (using SHELXL-2018) help categorize interactions (e.g., R₂²(8) motifs for pyrazole-ester interactions). Comparing thermal ellipsoids and residual electron density maps across datasets identifies lattice effects .
| Interaction Type | D-H···A (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N-H···O (pyrazole-ester) | 2.85–3.10 | 155–165 | R₂²(8) |
| C-H···π (tert-butyl) | 3.20–3.40 | 140–150 | - |
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to separate regioisomers.
- Catalyst Screening : Transition-metal catalysts (e.g., CuI with trans-N,N’-dimethylcyclohexane-1,2-diamine) improve coupling efficiency in functionalized derivatives .
- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation to adjust reaction times .
Q. How do electronic effects of substituents on the pyrazole ring influence the compound’s reactivity in nucleophilic acyl substitution?
Electron-withdrawing groups (e.g., -NO₂ at C4) increase electrophilicity of the acetate carbonyl, accelerating nucleophilic attack (e.g., by amines). Computational studies (DFT at B3LYP/6-31G*) correlate LUMO energy with reactivity trends. Experimental validation via kinetic assays (e.g., pseudo-first-order rate constants) confirms theoretical predictions .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity for this compound analogs?
Discrepancies arise from assay conditions (e.g., cell line specificity) or compound purity. For example:
- Enzyme Inhibition : IC₅₀ values vary by 10–20% due to buffer pH (e.g., Tris-HCl vs. phosphate) affecting ionization .
- Docking Studies : AutoDock Vina vs. Glide scoring functions prioritize different binding poses, altering predicted affinity .
Recommendations :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Validate purity via HPLC (>95%) and characterize metabolites .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
